molecular formula C14H10N2O3S B3000394 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954268-73-6

3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3000394
CAS No.: 954268-73-6
M. Wt: 286.31
InChI Key: PDWNCPRTWRQPJU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused oxazolo-pyridine core with a cyclopropyl group at position 3 and a thiophen-2-yl substituent at position 6. Its structural framework aligns with patented oxazolo[5,4-b]pyridine derivatives, which are often explored for therapeutic applications such as enzyme modulation or kinase inhibition .

Properties

IUPAC Name

3-cyclopropyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-14(18)8-6-9(10-2-1-5-20-10)15-13-11(8)12(16-19-13)7-3-4-7/h1-2,5-7H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWNCPRTWRQPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the formation of the oxazolo-pyridine core followed by the introduction of the cyclopropyl and thiophene groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the oxazolo-pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl and thiophene groups via substitution reactions under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxazolo-pyridine core.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl and thiophene moieties

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Substituting Agents: Halogenating agents for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones .

Scientific Research Applications

3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Thiophen-2-yl vs.
  • Cyclopropyl vs. Methyl/Ethyl : Cyclopropyl groups introduce steric constraints that can stabilize conformational geometries, whereas smaller alkyl groups (methyl, ethyl) reduce molecular weight and may improve solubility .
  • Bulkier Substituents : Compounds with isopropyl or phenyl groups (e.g., 3-phenyl-6-isopropyl analog) show increased density and thermal stability, suggesting utility in solid-phase synthesis .

Research and Patent Context

  • Derivative Exploration : Carboxylic acid derivatives, such as carbohydrazides (e.g., 3-phenyl-6-thiophen-2-yl[...]-4-carbohydrazide), are explored for chelation or prodrug strategies .

Biological Activity

3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a cyclopropyl group and a thiophene moiety, has been investigated for various pharmacological effects, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of this compound is C14H10N2O3S, with a molecular weight of 286.31 g/mol. The compound's structure includes an oxazole ring fused with a pyridine ring, contributing to its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate enzymatic pathways or receptor activities, leading to various therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have reported:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several case studies have documented the therapeutic potential of compounds structurally similar to this compound. For instance:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazolo-pyridines exhibited promising antitumor activity against ovarian cancer models. The study highlighted structure-activity relationships that could be applied to optimize new analogs based on the core structure of this compound .
  • Antimicrobial Efficacy : Another investigation explored the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results indicated that modifications to the thiophene ring could enhance activity against Gram-positive bacteria .

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